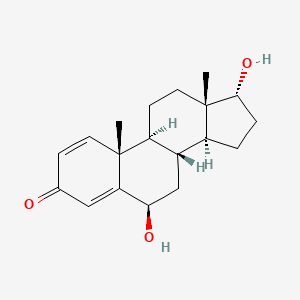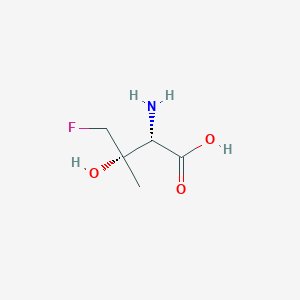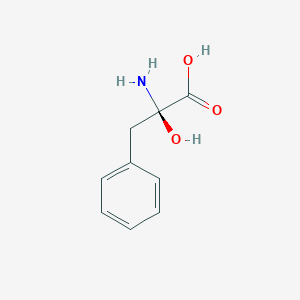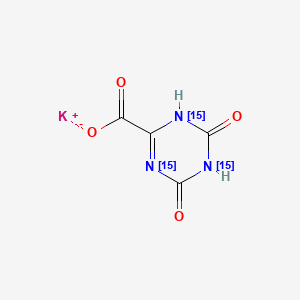
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate, also known as potassium oxonate, is a chemical compound with the molecular formula C4H2KN3O4. It is a white crystalline powder that is soluble in hot water. This compound is known for its role as a uricase inhibitor and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate can be synthesized through the reaction of oxonic acid with potassium carbonate. The reaction typically involves dissolving oxonic acid in water and then adding potassium carbonate. The mixture is then heated and stirred until the reaction is complete. The product is obtained by crystallization and drying .
Industrial Production Methods
In industrial settings, the production of potassium oxonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Wissenschaftliche Forschungsanwendungen
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role as a uricase inhibitor, which has implications in the treatment of gout and hyperuricemia.
Medicine: It is a component of certain chemotherapy regimens, where it helps to reduce the gastrointestinal toxicity of fluorouracil.
Industry: The compound is used in the production of certain pharmaceuticals and as a catalyst in chemical manufacturing processes
Wirkmechanismus
The primary mechanism of action of potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is its inhibition of uricase, an enzyme involved in the oxidation of uric acid to allantoin. By inhibiting uricase, the compound reduces the breakdown of uric acid, which can help manage conditions like gout. Additionally, in chemotherapy, it inhibits the phosphorylation of fluorouracil, thereby reducing its gastrointestinal toxicity without compromising its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allantoxanic acid potassium salt
- Potassium 4,6-dihydroxy-1,3,5-triazine-2-carboxylate
- Potassium s-triazine-2,4-dione-6-carboxylate
Uniqueness
Potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate is unique due to its specific inhibitory action on uricase and its role in reducing the toxicity of fluorouracil in chemotherapy. This dual functionality makes it particularly valuable in both medical and industrial applications .
Eigenschaften
Molekularformel |
C4H2KN3O4 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
potassium;4,6-dioxo-(1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1/i5+1,6+1,7+1; |
InChI-Schlüssel |
IAPCTXZQXAVYNG-RYBQTAQPSA-M |
Isomerische SMILES |
C1(=[15N]C(=O)[15NH]C(=O)[15NH]1)C(=O)[O-].[K+] |
Kanonische SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


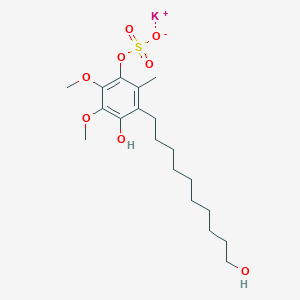
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
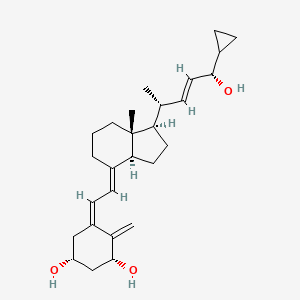
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
